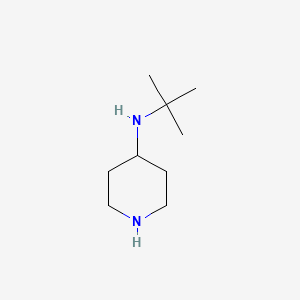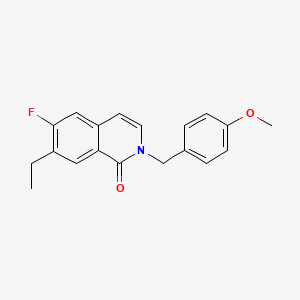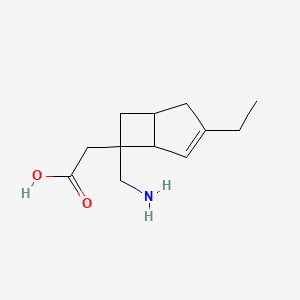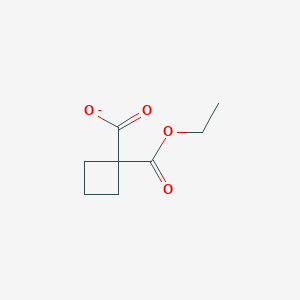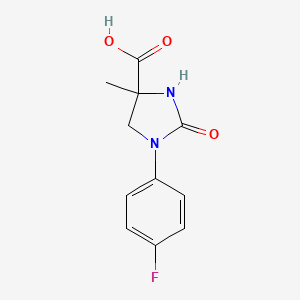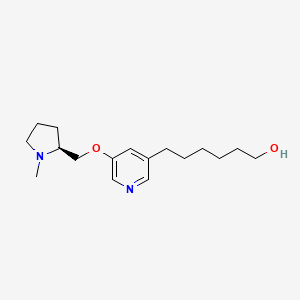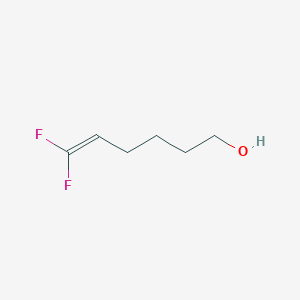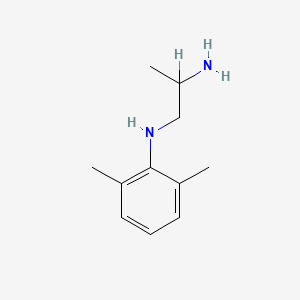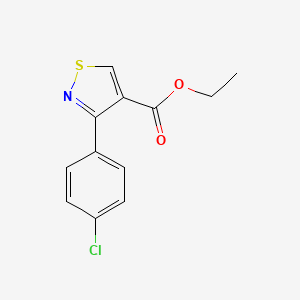
ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE
描述
ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound features a 4-chlorophenyl group attached to the thiazole ring, which is further esterified with an ethyl carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an oxidizing agent such as bromine or iodine to form the thiazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
化学反应分析
Types of Reactions
ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
- Ethyl 3-(4-bromophenyl)-1,2-thiazole-4-carboxylate
- Ethyl 3-(4-fluorophenyl)-1,2-thiazole-4-carboxylate
- Ethyl 3-(4-methylphenyl)-1,2-thiazole-4-carboxylate
Uniqueness
ETHYL 3-(4-CHLOROPHENYL)ISOTHIAZOLE-4-CARBOXYLATE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding or halogen bonding, which can affect the compound’s overall properties and applications.
属性
分子式 |
C12H10ClNO2S |
|---|---|
分子量 |
267.73 g/mol |
IUPAC 名称 |
ethyl 3-(4-chlorophenyl)-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-14-11(10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
InChI 键 |
JZNWAPFFDZRGLK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CSN=C1C2=CC=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
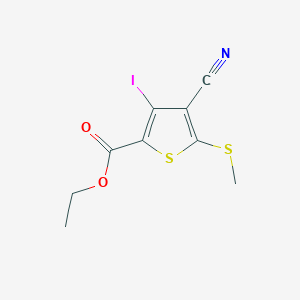
![5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B8679014.png)
![6-Amino-2-methylbenzo[d]oxazol-4-ol](/img/structure/B8679016.png)
